molecular formula C20H22N2O3S B5218388 1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone

1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone

Cat. No. B5218388
M. Wt: 370.5 g/mol
InChI Key: XZNWZPJMBLHGQF-UHFFFAOYSA-N
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Description

1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone, also known as N-(4-(2-(2-oxo-1-piperidinyl)ethyl)phenyl)-N-(1-phenylsulfonyl)-2-(1H)-isoquinolinecarboxamide, is a chemical compound that has been researched for its potential as a therapeutic agent. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone is not fully understood. However, research has shown that this compound inhibits the activity of certain enzymes, specifically phosphodiesterase 5 (PDE5) and histone deacetylase 6 (HDAC6). Inhibition of these enzymes has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Research has shown that 1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone in lab experiments include its potential as a therapeutic agent for various diseases and conditions. This compound has been shown to have activity against cancer cells, reduce inflammation, and improve cognitive function. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone. These include further studies on its mechanism of action, potential side effects, and therapeutic applications. Additionally, research on the synthesis of analogs of this compound may lead to the development of more potent and selective therapeutic agents. Finally, research on the use of this compound in combination with other drugs may lead to improved therapeutic outcomes for various diseases and conditions.

Synthesis Methods

The synthesis of 1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone has been reported in scientific literature. One method involves the reaction of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)aniline with 1-(4-bromophenyl)piperidin-2-one in the presence of a palladium catalyst. Another method involves the reaction of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)aniline with 1-(4-chlorophenyl)piperidin-2-one in the presence of a copper catalyst.

Scientific Research Applications

1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone has been studied for its potential as a therapeutic agent for various diseases and conditions. Research has shown that this compound has activity against cancer cells, specifically ovarian cancer cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20-7-3-4-13-22(20)18-8-10-19(11-9-18)26(24,25)21-14-12-16-5-1-2-6-17(16)15-21/h1-2,5-6,8-11H,3-4,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNWZPJMBLHGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]piperidin-2-one

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